2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde
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Overview
Description
2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde is a heterocyclic compound that features both a piperidine ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde typically involves the condensation of 3-methyl-2-pyridinecarboxaldehyde with piperidine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 2-(3-Methylpyridin-2-yl)piperidine-1-carboxylic acid.
Reduction: 2-(3-Methylpyridin-2-yl)piperidine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylpyridin-3-yl)piperidine-1-carbaldehyde
- 2-(4-Methylpyridin-2-yl)piperidine-1-carbaldehyde
- 2-(3-Ethylpyridin-2-yl)piperidine-1-carbaldehyde
Uniqueness
2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-(3-methylpyridin-2-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C12H16N2O/c1-10-5-4-7-13-12(10)11-6-2-3-8-14(11)9-15/h4-5,7,9,11H,2-3,6,8H2,1H3 |
InChI Key |
AUFKVMFTOFAZLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2CCCCN2C=O |
Origin of Product |
United States |
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